4-(Styrene-4-yl)-1-butanol
Description
4-(Styrene-4-yl)-1-butanol is a substituted butanol derivative featuring a styrenyl group (vinylbenzene) at the fourth carbon position of the butanol chain. These compounds are typically used in organic synthesis, pharmaceutical intermediates, or as chiral building blocks in asymmetric catalysis . The styrenyl group in 4-(Styrene-4-yl)-1-butanol may confer unique reactivity due to its conjugated double bond, enabling polymerization or participation in Diels-Alder reactions.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(4-ethenylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9,13H,1,3-5,10H2 |
InChI Key |
PMERVPFATSQEBA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Styrene-4-yl)-1-butanol typically involves the reaction of styrene with a butanol derivative. One common method is the hydroboration-oxidation of 4-vinyl-1-butene, which can be synthesized from styrene and butadiene. The reaction conditions often include:
Hydroboration: Using borane (BH3) or a borane complex in tetrahydrofuran (THF) at low temperatures.
Oxidation: Using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to convert the borane intermediate to the alcohol.
Industrial Production Methods
Industrial production methods may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Styrene-4-yl)-1-butanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The styrene moiety can be hydrogenated to form ethylbenzene using hydrogen gas (H2) and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: 4-(Styrene-4-yl)-1-butanone or 4-(Styrene-4-yl)butanoic acid.
Reduction: 4-(Ethylbenzene-4-yl)-1-butanol.
Substitution: 4-(Styrene-4-yl)-1-chlorobutane or 4-(Styrene-4-yl)-1-bromobutane.
Scientific Research Applications
Chemistry: Used as a monomer or intermediate in polymer synthesis.
Biology: Potential use in the synthesis of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Styrene-4-yl)-1-butanol depends on its specific application. In polymer chemistry, it may act as a monomer that undergoes polymerization to form polymers with unique properties. In biological systems, it may interact with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key structural and physical properties of 4-(Styrene-4-yl)-1-butanol with similar 4-substituted-1-butanol derivatives:
Notes:
- Aromatic vs. Heteroaromatic Substituents: Compounds like NNAL and 4-(pyren-1-yl)-1-butanol exhibit distinct biological and photophysical properties due to their heteroaromatic (pyridyl) or polycyclic aromatic (pyrenyl) groups. NNAL, a metabolite of the tobacco-specific carcinogen NNK, is associated with lung and pancreatic cancers , while pyrenyl derivatives are used in materials science .
- Polar vs. Nonpolar Substituents: Methoxy groups in 4-(4-methoxyphenyl)-1-butanol increase polarity and solubility in organic solvents compared to phenyl-substituted analogs .
- Chirality: 4-(Dimethylamino)-1-butanol and 4-(2-piperidyl)-1-butanol are chiral, enabling their use in asymmetric catalysis .
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